molecular formula C6H4BrNO2 B2843914 5-Bromo-3-hydroxypicolinaldehyde CAS No. 1227582-97-9

5-Bromo-3-hydroxypicolinaldehyde

Cat. No. B2843914
CAS RN: 1227582-97-9
M. Wt: 202.007
InChI Key: FWVMLYGHSQNLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-hydroxypicolinaldehyde is a chemical compound with the CAS Number: 1227582-97-9 . It has a molecular weight of 202.01 and its IUPAC name is 5-bromo-3-hydroxy-2-pyridinecarbaldehyde .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-hydroxypicolinaldehyde is represented by the formula C6H4BrNO2 . The InChI code for this compound is 1S/C6H4BrNO2/c7-4-1-6(10)5(3-9)8-2-4/h1-3,10H .


Physical And Chemical Properties Analysis

5-Bromo-3-hydroxypicolinaldehyde is a solid substance . It should be stored at -20°C in a sealed storage, away from moisture .

Scientific Research Applications

Synthetic Chemistry Applications

  • Building Blocks for Pharmaceuticals and Agrochemicals : Derivatives of bromo-hydroxypicolinaldehyde, such as 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, have been developed as common building blocks for the synthesis of biologically active compounds and agrochemical products. Their preparation and viability for cross-coupling reactions have been evaluated, showing potential for broad applications in drug and agrochemical synthesis (Verdelet et al., 2011).

  • Catalytic Synthesis Enhancements : Research has shown that certain bromophenol derivatives can serve as photolabile protecting groups for aldehydes and ketones, enabling controlled release under specific conditions. This method has implications for the development of more efficient synthetic pathways in organic chemistry (Lu et al., 2003).

Biological Activity

  • Antioxidant Properties : Bromophenols isolated from the red algae, Vertebrata lanosa, including derivatives similar in structure to 5-Bromo-3-hydroxypicolinaldehyde, have shown potent antioxidant activity. These compounds exhibit stronger or comparable activity to known antioxidants, indicating their potential as natural antioxidant agents (Olsen et al., 2013).

  • Anti-inflammatory and Antimicrobial Effects : Studies have demonstrated that certain bromophenol derivatives possess significant anti-inflammatory and antimicrobial activities. For instance, 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited pro-inflammatory mediators in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases (Kim et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 5-Bromo-3-hydroxypicolinaldehyde are not mentioned in the sources I found, one paper discusses the synthesis of 5-brominated spirobrassinol methyl ethers via electrophilic substitution of the aromatic core of indoline at the C-5 position . This could suggest potential avenues for future research and applications of 5-Bromo-3-hydroxypicolinaldehyde and similar compounds.

properties

IUPAC Name

5-bromo-3-hydroxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-4-1-6(10)5(3-9)8-2-4/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVMLYGHSQNLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-hydroxypicolinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.